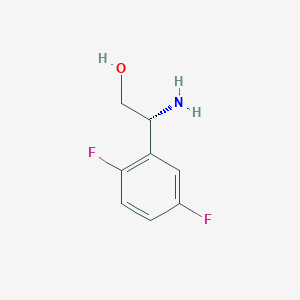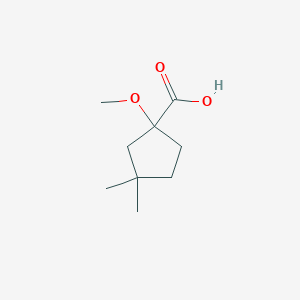![molecular formula C27H32N2O6 B13612106 2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid](/img/structure/B13612106.png)
2-[5-(tert-butoxycarbonylamino)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-piperidyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid is a complex organic compound that features both tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the coupling process. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid typically involves multiple steps, including the protection of amino groups and the formation of the piperidine ring. One common method involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the piperidine ring: The protected amino acid is then cyclized to form the piperidine ring.
Introduction of the Fmoc group: The fluorenylmethyloxycarbonyl group is introduced using Fmoc-Cl in the presence of a base.
Final coupling: The protected piperidine derivative is coupled with acetic acid under appropriate conditions to yield the final product
Chemical Reactions Analysis
2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Deprotection reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively.
Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can act as a nucleophile.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present
Scientific Research Applications
2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid has several applications in scientific research:
Peptide synthesis: The compound is used as an intermediate in the synthesis of peptides, where the Boc and Fmoc groups protect amino acids during the coupling process.
Medicinal chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Biological studies: The compound is used in studies involving enzyme inhibitors and receptor ligands
Mechanism of Action
The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid depends on its application. In peptide synthesis, the Boc and Fmoc groups protect the amino acids from unwanted reactions. In medicinal chemistry, the piperidine ring can interact with various biological targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
Similar compounds include:
®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid: This compound also features Boc and Fmoc protecting groups and is used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid: Another compound with similar protecting groups used in organic synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound is used in similar applications, particularly in peptide synthesis.
These compounds share the use of Boc and Fmoc protecting groups, but differ in their specific structures and applications.
Properties
Molecular Formula |
C27H32N2O6 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetic acid |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-17-12-13-18(14-24(30)31)29(15-17)26(33)34-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,28,32)(H,30,31) |
InChI Key |
TZKRHFGEOTVWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


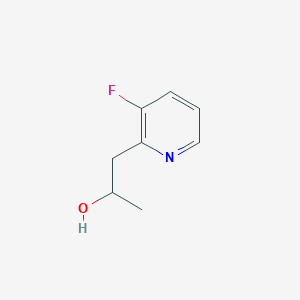
![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
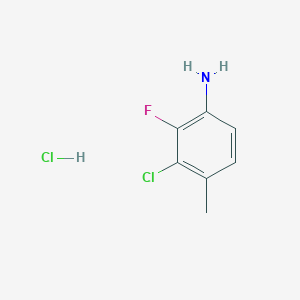


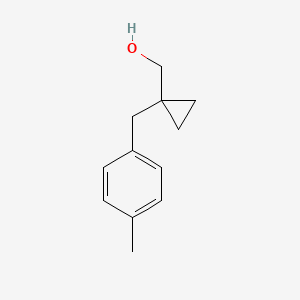

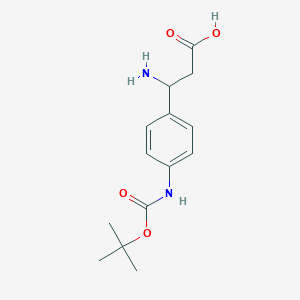

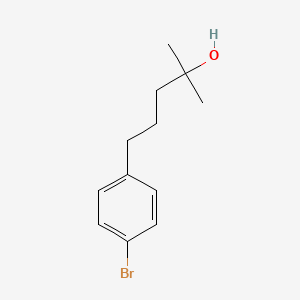
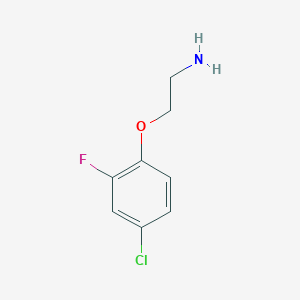
![4,4,5,5-tetramethyl-2-{4H,6H,7H-thieno[3,2-c]pyran-2-yl}-1,3,2-dioxaborolane](/img/structure/B13612099.png)
